1,4-Diacetylbenzene

Porous Polymers Microporous Materials Cyclotrimerization

For researchers synthesizing conjugated microporous polymers (CMPs) or performing pharmaceutical intermediate chemistry, 1,4-Diacetylbenzene (1,4-DAB) is the only viable isomer. Unlike the ortho-isomer 1,2-DAB, 1,4-DAB is not neurotoxic. Its rigid para-geometry yields microporous networks (up to 720 m²/g) via cyclotrimerization. Select ZnBr₂-mediated ionothermal synthesis for a solvent-free route. Procure only high-purity (≥99.0% GC) grades with certified absence of 1,2-DAB contamination. Insist on a detailed CoA.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1009-61-6
Cat. No. B086990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diacetylbenzene
CAS1009-61-6
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3
InChIKeySKBBQSLSGRSQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diacetylbenzene (CAS 1009-61-6): Properties and Role as a Molecular Building Block


1,4-Diacetylbenzene (CAS 1009-61-6), also known as p-diacetylbenzene, is a para-substituted aromatic diketone belonging to the alkyl-phenylketone class [1]. As a crystalline solid with a melting point of 111-115 °C, it features two acetyl groups in a rigid, linear para-orientation [2]. This specific geometry is fundamental to its primary utility as a monomer for constructing conjugated microporous polymers (CMPs) and as a versatile intermediate in organic synthesis, including the formation of chalcone derivatives . Its established molecular properties and commercial availability from multiple vendors make it a common starting point for research and development.

The Critical Selection Factor for 1,4-Diacetylbenzene: Why Isomeric Purity is Non-Negotiable


The most significant factor differentiating 1,4-Diacetylbenzene from its close analogs is not a superior performance metric, but a critical safety and regulatory distinction. The ortho-isomer, 1,2-diacetylbenzene (1,2-DAB), is a well-documented neurotoxicant that induces severe proximal giant axonopathy in vivo [1]. This neurotoxic activity is not shared by the meta-isomer (1,3-DAB) or, most importantly, the para-isomer (1,4-DAB) [2]. Therefore, for any application involving potential biological exposure—ranging from pharmaceutical intermediate synthesis to the development of food-contact materials or biomedical devices—the use of isomerically pure 1,4-Diacetylbenzene, explicitly certified as free of 1,2-DAB contamination, is an absolute requirement. Substitution with an isomer mixture or a lower-purity grade without a detailed impurity profile is not a viable option and represents a significant health hazard.

Quantitative Performance Benchmarks for 1,4-Diacetylbenzene in Materials Science


Pore Architecture Control in Cyclotrimerization-Derived Porous Polymers: 1,4-DAB vs. 4,4'-Diacetylbiphenyl

In the synthesis of porous polymers via cyclotrimerization, the choice between 1,4-diacetylbenzene (1,4-DAB) and the larger monomer 4,4'-diacetylbiphenyl (DABP) directly dictates the resulting pore architecture. Copolymers incorporating 1,4-DAB predominantly yield microporous materials, whereas polymers derived from DABP can be tuned to create a hierarchical structure containing micro-, meso-, and macropores [1]. The quantitative impact of this morphological difference is reflected in the achievable BET surface areas, which can reach up to 720 m²/g for these copolymer systems [1].

Porous Polymers Microporous Materials Cyclotrimerization

Ionothermal Synthesis Compatibility: 1,4-DAB Polymerization in ZnBr2 vs. ZnCl2

The feasibility of synthesizing conjugated microporous polymers (CMPs) from 1,4-diacetylbenzene (1,4-DAB) via solvent-free ionothermal cyclotrimerization is highly dependent on the Lewis acid mediator. A 2023 study demonstrated that using ZnBr2 as the molten medium significantly expands the scope of this reaction, enabling the successful polymerization of 1,4-DAB, along with other monomers like DABP and DAF, to yield highly conjugated and microporous materials [1]. In contrast, the use of the more common ZnCl2 was found to be less general and effective for these specific reactions [1].

Conjugated Microporous Polymers Ionothermal Synthesis Green Chemistry

Biomimetic Catalytic Synthesis: High-Purity 1,4-DAB from p-Diethylbenzene

A patent describes a biomimetic catalytic oxidation method for producing 1,4-diacetylbenzene (1,4-DAB) with exceptionally high purity directly from p-diethylbenzene. Using a dual porphyrin catalyst system under an oxygen atmosphere, the process achieves a p-diethylbenzene conversion rate of 80.4% and yields 1,4-DAB with a chromatographic purity of 99.1% [1]. This contrasts sharply with prior art methods, which suffered from low selectivity (as low as 25.2% for p-diacetylbenzene) and generated numerous by-products that complicated purification [1].

Catalysis Green Synthesis Process Chemistry

Validated Application Scenarios for 1,4-Diacetylbenzene in R&D and Manufacturing


Synthesis of Conjugated Microporous Polymers (CMPs) with Controlled Microporosity

1,4-Diacetylbenzene is a monomer of choice for constructing CMPs and PAFs where a narrow, predominantly microporous structure is required. The evidence shows its rigid, short para-structure directs the formation of high-surface-area networks (up to 720 m²/g) when polymerized via cyclotrimerization [1]. Researchers should select this monomer when the application, such as gas separation or storage, demands a material with high microporosity rather than a hierarchical pore structure.

Safe Intermediate for Pharmaceutical and Agrochemical Research

Due to the proven neurotoxicity of the 1,2-isomer (1,2-DAB), 1,4-DAB is the only viable isomer for any synthetic route where the final product or intermediates may have biological activity or where human exposure is a concern [1]. Procurement for pharmaceutical R&D must specify high isomeric purity (e.g., GC purity ≥99.0%) and request a detailed certificate of analysis (CoA) that confirms the absence of 1,2-DAB contamination. This is a non-negotiable safety and regulatory requirement.

Ionothermal Synthesis of Advanced Porous Materials

For researchers employing ionothermal synthesis, 1,4-diacetylbenzene can be successfully polymerized using ZnBr2 as a molten salt medium to create highly conjugated microporous materials [1]. This method offers a solvent-free and potentially greener alternative to traditional transition metal-catalyzed cross-coupling reactions. Selecting ZnBr2 over ZnCl2 is critical for the success of this reaction with 1,4-DAB and other acetyl-containing monomers.

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